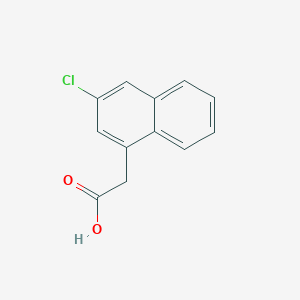
2-(3-Chloronaphthalen-1-yl)acetic acid
Vue d'ensemble
Description
“2-(3-Chloronaphthalen-1-yl)acetic acid”, also known as N-(3-chloro-1-naphthyl)acetamide, is a chemical compound with the molecular formula C12H9ClO2 . It has a molecular weight of 220.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(3-Chloronaphthalen-1-yl)acetic acid” is 1S/C12H9ClO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(3-Chloronaphthalen-1-yl)acetic acid” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Antioxidant and Enzymatic Inhibition Studies
A study by Ikram et al. (2015) explored the synthesis of a Schiff base ligand, derived from an amino acid and 2-hydroxynaphthaldehyde, resulting in a compound similar in structure to 2-(3-Chloronaphthalen-1-yl)acetic acid. This compound, after reacting with various metal ions, was evaluated for its antioxidant properties and inhibitory activity against xanthine oxidase. The zinc complex, in particular, demonstrated significant inhibitory effects, surpassing the standard reference drug in efficacy. This research underscores the potential of similar compounds in medicinal chemistry, particularly in designing enzyme inhibitors and antioxidants (Ikram et al., 2015).
Energetic Material Development
Cao et al. (2020) investigated the use of nitrogen-rich ligands, including those structurally related to 2-(3-Chloronaphthalen-1-yl)acetic acid, in the development of energetic Metal-Organic Frameworks (MOFs). These MOFs, with specific ligand coordination and stacking patterns, exhibited remarkable thermal stabilities and heats of detonation, making them promising candidates for high-energy applications. The study provides insight into how modifying ligand structures can significantly alter and enhance the energetic properties of MOFs (Cao et al., 2020).
Fluorescent Chemosensor Development
Song et al. (2014) conducted research on a compound structurally related to 2-(3-Chloronaphthalen-1-yl)acetic acid, utilizing it as a fluorescent sensor for detecting metal ions like Zn2+ and F− in different solutions. This chemosensor's ability to selectively bind specific ions and exhibit a fluorescent response could be harnessed for developing sensitive detection tools in analytical chemistry and environmental monitoring (Song et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
2-(3-chloronaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUWUJXXOVFMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloronaphthalen-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



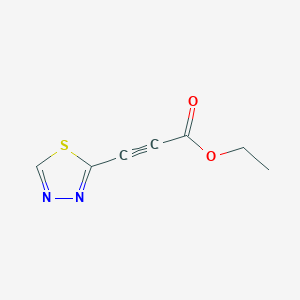
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)

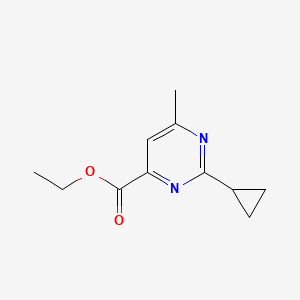

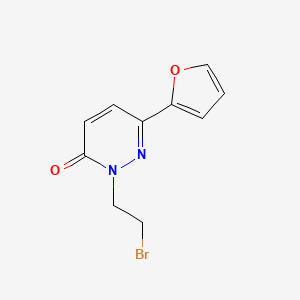
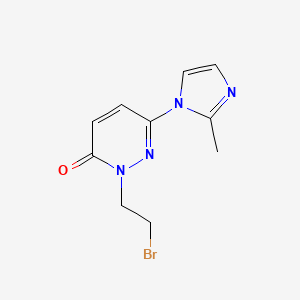
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492225.png)


![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)

amine hydrochloride](/img/structure/B1492233.png)
![(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492234.png)